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molecular formula C9H12O B1664131 3-Ethyl-5-methylphenol CAS No. 698-71-5

3-Ethyl-5-methylphenol

Cat. No. B1664131
M. Wt: 136.19 g/mol
InChI Key: XTCHLXABLZQNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576188

Procedure details

102 g (749 mmol) of 3-ethyl-5-methylphenol are introduced into 600 ml of ethanol. While stirring vigorously, 600 ml of concentrated hydrochloric acid are added dropwise, keeping the reaction vessel at room temperature by cooling. The reaction mixture is then cooled to 0° C. At this temperature, 77.5 g (1123.5 mmol) of sodium nitrite in 78 ml of deionised water are added dropwise. The resulting mixture is then stirred at 5° C. for 2 hours and subsequently poured into 3 liters of ice-water, when the title compound crystallises out. It is filtered off, washed several times with ice-water and recrystallised from methanol. Yield 88.7 g (71.8% of theory); melting point 138° C. (with decomposition).
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
77.5 g
Type
reactant
Reaction Step Three
Name
Quantity
78 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[CH:8]=1)[CH3:2].C(O)C.Cl.[N:15]([O-])=[O:16].[Na+]>O>[CH2:1]([C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[C:8]=1[N:15]=[O:16])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
C(C)C=1C=C(C=C(C1)C)O
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
77.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
78 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
The resulting mixture is then stirred at 5° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=C(C1N=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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